Apoptosis Induction in VCaP vs. Bicalutamide
In a direct head-to-head experiment in VCaP prostate cancer cells, SNIPER(AR)-51 (compound 42a) at 3 μM induced caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage after 24 hours of treatment, whereas the AR antagonist bicalutamide and the unconjugated AR ligand (76) alone did not induce caspase-3 activation or PARP cleavage at any tested concentration [1]. This apoptosis induction was confirmed by Annexin V/propidium iodide staining and was abrogated by the pan-caspase inhibitor zVAD-FMK (78), confirming caspase-dependent apoptosis [1]. The key differentiation is that occupancy-based AR antagonists fail to trigger apoptosis in this model, while catalytic AR degradation by SNIPER(AR)-51 efficiently does so.
| Evidence Dimension | Caspase-3 activation and PARP cleavage (apoptosis induction) in VCaP cells |
|---|---|
| Target Compound Data | SNIPER(AR)-51 (42a): Induced caspase-3 activation and PARP cleavage at 3 μM, 24 h |
| Comparator Or Baseline | Bicalutamide: No caspase-3 activation or PARP cleavage; AR ligand 76 alone: No caspase-3 activation or PARP cleavage |
| Quantified Difference | Qualitative: apoptosis induced by SNIPER(AR)-51 vs. no apoptosis with bicalutamide or AR ligand alone |
| Conditions | VCaP prostate cancer cells; 3 μM compound; 24 h incubation; Western blot for caspase-3 and PARP; Annexin V/PI flow cytometry |
Why This Matters
This evidence demonstrates that SNIPER(AR)-51 achieves a functional outcome (apoptosis) that conventional AR antagonists cannot, making it the compound of choice for studies requiring AR-dependent cell death readouts rather than mere AR signaling inhibition.
- [1] Shibata N, Nagai K, Morita Y, Ujikawa O, Ohoka N, Hattori T, Koyama R, Sano O, Imaeda Y, Nara H, Cho N, Naito M. Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands. J Med Chem. 2018;61(2):543-575. doi:10.1021/acs.jmedchem.7b00168 View Source
